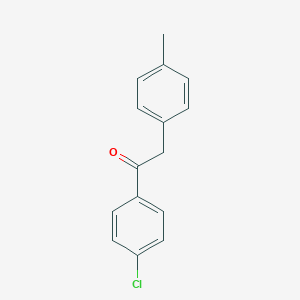

1-(4-氯苯基)-2-(4-甲基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the behavior and characteristics of similar molecular frameworks.

Synthesis Analysis

The synthesis of related chlorophenyl compounds often involves multi-step procedures and can include the use of Grignard reagents, Michael addition, and resolution of enantiomers through crystallization . For example, the synthesis of enantiomerically pure diarylethanes from related methanone precursors has been achieved through a 7-step procedure, highlighting the complexity and the potential for chiral resolution in these types of compounds . Similarly, Michael addition has been used to synthesize a novel quinolinone derivative, indicating the versatility of this approach in constructing chlorophenyl-containing molecules .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure and molecular arrangement of chlorophenyl compounds . For instance, the crystal structure of a non-linear optical material with two chlorophenyl groups was determined using XRD, revealing that it crystallizes in the monoclinic system with a space group P21/a . The molecular conformation and packing are often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing groups, such as the chloro substituent, which can affect the site of electrophilic or nucleophilic attack . Molecular docking studies suggest that some chlorophenyl compounds might exhibit inhibitory activity against specific proteins, indicating potential medicinal applications . The presence of a carbonyl group in these compounds can also be a site for chemical reactions, as it is often involved in the formation of hydrogen bonds and can influence the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. Vibrational spectroscopy, including FT-IR, is used to identify functional groups and study the vibrational modes of the molecules . Theoretical calculations, such as density functional theory (DFT), provide insights into the electronic properties, including HOMO-LUMO analysis, molecular electrostatic potential, and hyperpolarizability, which are important for understanding the optical and electronic behavior of these compounds . Additionally, the synthesis and characterization of these compounds often involve spectral techniques like NMR, which provide detailed information about the molecular environment and the nature of chemical bonds .

科学研究应用

晶体学和Hirshfeld表面分析

对相关化合物的研究,如1-(4-氯苯基)-5-{4-[(2-甲基苯基)甲氧基]苯基}-1H-吡唑,侧重于晶体结构和Hirshfeld表面分析。这种分析有助于理解超分子相互作用,这对于设计具有特定性质的材料至关重要。研究发现晶体堆积中H⋯H、H⋯C/C⋯H和H⋯Cl/Cl⋯H相互作用的显著贡献,为类似氯苯基化合物的结构组织提供了见解(Aydın等,2021)。

环境科学

在环境科学中,微生物代谢相关氯苯基化合物的研究揭示了持久性有机污染物的生物降解过程,为生物修复策略提供了见解。例如,已经证明Alcaligenes denitrificans能够在特定条件下代谢DDE,这是DDT的代谢产物,突显了生物修复策略的潜力(Ahuja et al., 2001)。

合成化学

已经开发了与1-(4-氯苯基)-2-(4-甲基苯基)乙酮相关的对映纯化合物的合成方法,展示了合成化学在生产复杂分子的特定对映体方面的多功能性。这项研究对制药、材料科学和催化应用至关重要(Zhang et al., 2014)。

材料科学

与1-(4-氯苯基)-2-(4-甲基苯基)乙酮结构相关的化合物的研究探索了它们在材料科学中的潜力,特别是在分子电子学和光子学领域。对分子结构、超极化能力和电子性质的分析提供了设计具有理想电子和光学特性的分子的见解(Najiya et al., 2014)。

安全和危害

属性

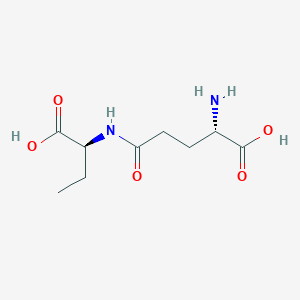

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOUZZICDASHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384492 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

CAS RN |

15221-84-8 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。